

Safe Disposal of GW842166X: A Guide for Laboratory Professionals

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Compound of Interest		
Compound Name:	GW842166X	
Cat. No.:	B1672485	Get Quote

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the disposal of **GW842166X**, a potent and selective cannabinoid receptor 2 (CB2) agonist. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.

Chemical and Physical Properties

GW842166X, with the IUPAC name 2-(2,4-dichloroanilino)-N-(tetrahydropyran-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide, is a compound used in research for its analgesic, anti-inflammatory, and anti-hyperalgesic properties.[1] Its activity is highly selective for the CB2 receptor, with minimal affinity for the CB1 receptor, thus avoiding cannabis-like behavioral effects.[1]

Table 1: Chemical and Physical Data for GW842166X



Property	Value
Molecular Formula	C18H17Cl2F3N4O2
Molar Mass	449.26 g·mol−1
CAS Number	666260-75-9
PubChem CID	10253143
InChI Key	TWQYWUXBZHPIIV-UHFFFAOYSA-N

Source: Wikipedia[1]

Storage and Handling

Proper storage is crucial to maintain the integrity of **GW842166X** and ensure safety. Stock solutions should be stored at -80°C for up to two years or at -20°C for up to one year.[2] When preparing solutions, it is important to use fresh, anhydrous solvents, as moisture can reduce solubility.[3] For in vitro studies, **GW842166X** can be dissolved in DMSO.[3][4] For in vivo experiments, various solvent systems can be used, such as a mixture of DMSO, PEG300, Tween-80, and saline, or a combination of DMSO and corn oil.[2][4]

Disposal Procedures

While specific institutional guidelines should always be followed, general procedures for the disposal of **GW842166X** are outlined in its Safety Data Sheet (SDS). As a laboratory chemical, it should be treated as hazardous waste.

Step-by-Step Disposal Guide:

- Consult Local Regulations: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) department for specific protocols and local regulations regarding chemical waste.
- Segregate Waste: Do not mix GW842166X waste with non-hazardous laboratory waste.[5] It should be collected in a designated, properly labeled, and sealed hazardous waste container.



- Container Labeling: The waste container must be clearly labeled with "Hazardous Waste,"
 the full chemical name "GW842166X," and any other identifiers required by your institution.
- Disposal of Empty Containers: Empty containers that held **GW842166X** should be triplerinsed with an appropriate solvent.[5] The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of as laboratory glass waste, in accordance with institutional procedures.[5]
- Spill Management: In the event of a spill, follow your laboratory's established spill response
 protocol. This typically involves containing the spill, decontaminating the area with an
 appropriate solvent, and collecting all contaminated materials (e.g., absorbent pads,
 personal protective equipment) in a designated hazardous waste container.
- Arrange for Pickup: Contact your institution's EHS or hazardous waste management provider to arrange for the pickup and disposal of the waste container.

It is imperative to avoid disposing of **GW842166X** down the drain or in the regular trash, as this can lead to environmental contamination and is likely a violation of regulations.[5]

Experimental Protocols and Signaling Pathways

GW842166X is a selective agonist for the CB2 receptor, which is primarily expressed on immune cells. Its mechanism of action involves binding to and activating the CB2 receptor, leading to downstream signaling cascades that can modulate inflammatory responses and pain perception.

Table 2: In Vitro Activity of GW842166X

Assay	Receptor	Species	IC50 / EC50
Agonist Activity	CB2	Human	63 nM
Agonist Activity	CB2	Rat	91 nM
Cyclase Assay	CB2	-	133 nM
FLIPR Assay	CB2	-	7.780 μΜ



Source: MedchemExpress, Selleck Chemicals[2][3][4]

Caption: Simplified signaling pathway of **GW842166X** upon binding to the CB2 receptor.

In vivo studies have demonstrated the efficacy of **GW842166X** in animal models of inflammatory pain.[2][4] The compound has an oral bioavailability of 58% and a half-life of 3 hours in rats.[3]

Table 3: In Vivo Efficacy of GW842166X in a Rat FCA Model of Inflammatory Pain

Parameter	Value
Oral ED50	0.1 mg/kg
Dose for full reversal of hyperalgesia	0.3 mg/kg

Source: MedchemExpress, Selleck Chemicals[2][3][4]

Caption: General workflow for an in vivo experiment investigating the effects of **GW842166X**.

By following these guidelines, laboratory personnel can ensure the safe handling and disposal of **GW842166X**, contributing to a secure and compliant research environment. Always prioritize safety and consult your institution's specific protocols.

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- To cite this document: BenchChem. [Safe Disposal of GW842166X: A Guide for Laboratory Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672485#gw842166x-proper-disposal-procedures]

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